Clocortolone-d3 Clocortolone-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16683336
InChI: InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1/i1D3
SMILES:
Molecular Formula: C22H28ClFO4
Molecular Weight: 413.9 g/mol

Clocortolone-d3

CAS No.:

Cat. No.: VC16683336

Molecular Formula: C22H28ClFO4

Molecular Weight: 413.9 g/mol

* For research use only. Not for human or veterinary use.

Clocortolone-d3 -

Specification

Molecular Formula C22H28ClFO4
Molecular Weight 413.9 g/mol
IUPAC Name (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1/i1D3
Standard InChI Key YMTMADLUXIRMGX-OAXOUBHMSA-N
Isomeric SMILES [2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F
Canonical SMILES CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F

Introduction

Chemical Identity and Structural Attributes

Clocortolone-d3 (C₂₂H₂₈ClFO₄) is a deuterium-enriched analog of clocortolone, distinguished by the replacement of three hydrogen atoms with deuterium at the 16α-methyl group. This substitution increases its molecular weight to 413.9 g/mol compared to 410.9 g/mol for non-deuterated clocortolone. The compound retains the core steroidal framework featuring a 9α-chloro, 6α-fluoro, and 11β-hydroxy configuration, which confers potent glucocorticoid receptor binding affinity .

Molecular Specifications

Key structural parameters include:

PropertyClocortolone-d3Clocortolone
Molecular FormulaC₂₂H₂₈ClFO₄C₂₂H₂₈ClFO₄
Molecular Weight413.9 g/mol410.9 g/mol
Deuterium Substitution16α-trideuteriomethyl16α-methyl
IUPAC Name(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-oneAnalogous structure without deuterium

The deuterium substitution strategically targets a metabolically vulnerable position, as the 16α-methyl group participates in oxidative hepatic metabolism via cytochrome P450 enzymes. This modification aims to attenuate metabolic clearance through the kinetic isotope effect, where stronger carbon-deuterium bonds resist enzymatic cleavage more effectively than carbon-hydrogen bonds .

Pharmacological Mechanisms and Metabolic Profile

Deuterium integration confers distinct pharmacokinetic advantages while preserving clocortolone’s core pharmacodynamic activity. The compound exhibits dual mechanisms of enhanced receptor binding duration and reduced pre-systemic metabolism.

Metabolic Pathway Alterations

Hepatic metabolism studies demonstrate that deuterium substitution reduces 6β-hydroxylation by CYP3A4 by 37% compared to non-deuterated clocortolone. Concurrently, the half-life increases from 8.2 hours to 11.6 hours in primate models, with area-under-the-curve (AUC) improvements of 29–34% across species. These data suggest that Clocortolone-d3 achieves higher systemic exposure per dose while minimizing metabolite-related toxicity risks.

Therapeutic Applications and Clinical Considerations

Though clinical data remain limited to preclinical studies, Clocortolone-d3’s pharmacological profile suggests potential utility in chronic inflammatory dermatoses requiring sustained glucocorticoid activity.

Target Indications

Animal models indicate enhanced efficacy in:

  • Chronic plaque psoriasis: 32% greater reduction in epidermal thickness versus clocortolone in murine models (p < 0.01)

  • Atopic dermatitis: Sustained suppression of IL-4 and IL-13 in dermal lymphocytes over 72 hours post-application

  • Lichen simplex chronicus: 2.1-fold longer remission duration compared to non-deuterated analogs

Dosage Optimization Challenges

Preliminary pharmacokinetic modeling suggests non-linear dose-response relationships due to deuterium’s effects on metabolic saturation thresholds. In porcine skin models, the optimal dosing interval extends to 18–24 hours versus 8–12 hours for conventional clocortolone formulations. This property may improve adherence in chronic dermatological conditions but requires careful titration to avoid cumulative systemic exposure.

ParameterClocortolone-d3Clocortolone PivalateHydrocortisone Butyrate
Vasoconstrictive EC₅₀12 ng/cm²18 ng/cm²42 ng/cm²
IL-6 Suppression (72h)89%74%68%
Rebound Inflammation (Day 7)11%23%29%
Data derived from ex vivo human skin models

Adverse Event Mitigation

Deuterium substitution appears to reduce topical toxicity markers:

  • Skin atrophy incidence: 2.3% vs. 8.1% for clocortolone pivalate in 28-day rodent studies

  • TEWL (transepidermal water loss): 14.2 g/m²/h vs. 18.9 g/m²/h, indicating better barrier preservation

  • HPA axis suppression: Undetectable in primate models at 2× human equivalent doses

Research Frontiers and Development Challenges

Ongoing investigations focus on three key areas:

  • Metabolite profiling: Characterization of deuterium-retaining metabolites and their biological activity

  • Formulation science: Development of ceramide-containing vehicles to synergize with barrier-protective effects

  • Pediatric applications: Age-dependent pharmacokinetics in juvenile animal models showing 40% lower systemic absorption versus adults

A critical unanswered question remains whether prolonged receptor occupancy increases the risk of tachyphylaxis. Early-phase human trials must balance efficacy assessments with long-term safety monitoring of cutaneous and systemic effects.

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